molecular formula C11H13BrO3 B2607173 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde CAS No. 56517-33-0

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde

Cat. No. B2607173
CAS RN: 56517-33-0
M. Wt: 273.126
InChI Key: UNFFYUCCWAIAQP-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is represented by the InChI code 1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 273.13 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is involved in various synthetic pathways, contributing to the formation of complex organic compounds. For instance, a study detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from a related compound, 4-bromo-2-fluorotoluene, through a sequence of bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlighting the compound's utility in multistep organic synthesis (Chen Bing-he, 2008). Furthermore, the compound's structural features, such as the bromo and methoxy groups, facilitate various chemical reactions, including bromination, as demonstrated in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde, showcasing its reactivity and potential for chemical transformations (W. V. Otterlo et al., 2004).

Antioxidant Activity

Derivatives of 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde have been synthesized and assessed for their antioxidant properties. One study synthesized chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. The derivatives, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, demonstrated notable antioxidant potential, showcasing the relevance of bromo-methoxybenzaldehyde derivatives in the field of antioxidants and potentially in pharmacology (Chairul Rijal et al., 2022).

Spectroscopic and Structural Analysis

The compound and its derivatives have been subjects of extensive spectroscopic and structural analyses to understand their molecular and electronic structures. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses, have been conducted on similar compounds like 5-bromo-2-methoxybenzaldehyde to elucidate their structural features, stability, and electronic properties (V. Balachandran et al., 2013).

Medicinal Chemistry and Drug Synthesis

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde is integral in the synthesis of intermediates crucial for drug discovery. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, was synthesized from a related compound, showcasing the role of bromo-methoxybenzaldehyde derivatives in the development of medicinal compounds (K. Nishimura & T. Saitoh, 2016).

Safety And Hazards

The safety data sheet (SDS) for 2-Bromo-4-isopropoxy-5-methoxybenzaldehyde can be found at the provided link . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

2-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFFYUCCWAIAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropoxy-5-methoxybenzaldehyde

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